4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE
Description
4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE is a quinoline-based derivative characterized by three key substituents:
- 4-TERT-BUTYLBENZENESULFONYL GROUP: A bulky sulfonyl substituent at position 4 of the quinoline core, likely influencing steric hindrance and solubility.
- 6-CHLORO GROUP: A chlorine atom at position 6, which may enhance electron-withdrawing effects and modulate reactivity.
Properties
IUPAC Name |
[4-(4-tert-butylphenyl)sulfonyl-6-chloroquinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O3S/c1-25(2,3)17-7-10-19(11-8-17)32(30,31)23-20-15-18(26)9-12-22(20)27-16-21(23)24(29)28-13-5-4-6-14-28/h7-12,15-16H,4-6,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHXJOLRAWAWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of quinoline analogs with different substituents.
Scientific Research Applications
4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound may be used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: Due to its structural features, it has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
The following table compares the target compound with structurally analogous quinoline derivatives reported in the literature, focusing on substituent variations, molecular weights, and availability.
Key Observations:
Substituent Diversity: The target compound uniquely combines a bulky tert-butylsulfonyl group with a piperidine-carbonyl linker, distinguishing it from analogs like C769-1325 and C769-0894, which feature smaller sulfonyl groups (e.g., benzenesulfonyl or methoxybenzenesulfonyl) . 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline () lacks sulfonyl/carbonyl groups entirely, relying on dual heterocyclic substituents (piperidine and pyrrolidine) for functionality .
Molecular Weight Trends :
- The tert-butylsulfonyl group in the target compound likely increases molecular weight compared to C769-0894 (430.95 g/mol) and C769-1325 (481.98 g/mol). This bulk may impact pharmacokinetic properties like membrane permeability.
In contrast, the Georganics compound () is scalable to multi-kilogram batches, indicating industrial relevance .
Implications of Structural Variations
- Electron-Withdrawing Effects: The 6-chloro substituent is conserved across all listed compounds, likely stabilizing the quinoline core or directing electrophilic substitution.
- Steric and Solubility Effects : The tert-butylsulfonyl group in the target compound may reduce solubility in polar solvents compared to methoxy- or fluorophenyl-substituted analogs .
- Binding Interactions : The piperidine-carbonyl group could facilitate hydrogen bonding or act as a spacer for target engagement, unlike the simpler piperidine/pyrrolidine groups in other derivatives .
Biological Activity
4-(4-tert-butylbenzenesulfonyl)-6-chloro-3-(piperidine-1-carbonyl)quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20ClNO5S
- Molecular Weight : 409.88 g/mol
- CAS Number : 866134-75-0
- Boiling Point : 586.7 °C (predicted)
- Density : 1.382 g/cm³ (predicted)
- pKa : 2.43 (predicted)
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent and its effects on cellular pathways.
Anticancer Activity
Recent studies have indicated that derivatives of quinoline, including the compound , exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is believed to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting the cell cycle. This is often mediated through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
In Vitro Studies
In vitro assays have demonstrated that the compound effectively reduces the viability of various cancer cell lines:
These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies.
Study 1: Antitumor Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the antitumor efficacy of 4-(4-tert-butylbenzenesulfonyl)-6-chloro-3-(piperidine-1-carbonyl)quinoline in xenograft models. The results showed a significant reduction in tumor size compared to control groups, highlighting its potential for further development as an anticancer drug.
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism by which this compound exerts its effects. The study revealed that it activates caspase pathways leading to programmed cell death in cancer cells, confirming its role as an apoptosis inducer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
